N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

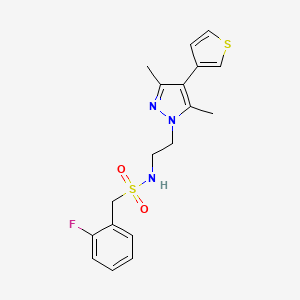

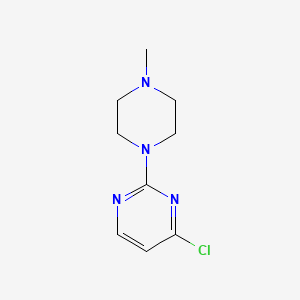

“N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . The “N-(2,3-dimethylphenyl)” part refers to a phenyl group (a benzene ring) with two methyl groups attached at the 2nd and 3rd positions. The “6,7-dimethoxy” indicates two methoxy groups (-OCH3) attached at the 6th and 7th positions of the quinazoline ring. The “4-amine” refers to an amino group (-NH2) attached at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, the 2,3-dimethylphenyl group, and the 6,7-dimethoxy groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

As a quinazoline derivative, this compound could potentially participate in a variety of chemical reactions. The amino group might undergo reactions typical of amines, such as acylation or alkylation. The methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

Chemical Synthesis and Reactions

Research on quinazoline derivatives, including compounds structurally related to N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, has elucidated various synthetic pathways and reactions. These compounds are synthesized through reactions involving amine oxides, cyclization processes initiated by redox reactions, and alkylation methods. For instance, the synthesis and characterization of quinazoline derivatives have been explored for their potential in generating new compounds with unique properties (Heping Yan, D. Huang, Ju Cheng Zhang, 2013; Elena V. Gromachevskaya, E. Kaigorodova, L. Konyushkin, 2017).

Anticancer Applications

Quinazoline derivatives exhibit potent anticancer properties through mechanisms such as apoptosis induction and kinase inhibition. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a closely related compound, has demonstrated significant efficacy in breast and other cancer models, attributed to its ability to induce apoptosis and penetrate the blood-brain barrier effectively (N. Sirisoma, A. Pervin, et al., 2009).

Alzheimer's Disease Research

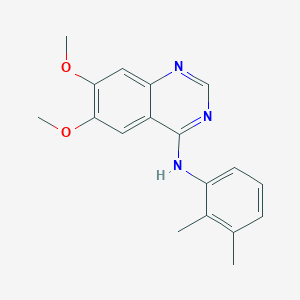

In Alzheimer's disease research, specific quinazoline derivatives have been identified as potential inhibitors of protein kinases such as CLK1 and GSK-3α/β. These enzymes are implicated in the disease's pathogenesis, and inhibiting them could offer therapeutic benefits. For example, compound 3e (N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited potent inhibitory activity, presenting a valuable template for designing dual inhibitors of these kinases (D. Waiker, C. Karthikeyan, et al., 2014).

Antimicrobial Activities

Quinazoline derivatives have also been explored for their antimicrobial potential, with studies synthesizing novel derivatives and evaluating their activities against various bacteria and fungi. This research direction aims to identify compounds with broad-spectrum antimicrobial properties, potentially addressing the growing concern of antibiotic resistance (A. Rajasekaran, V. Rajamanickam, S. Darlinquine, 2013).

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-6-5-7-14(12(11)2)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVMUYQTOOVMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2904425.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2904426.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2904427.png)

![N'-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2904430.png)

![6,7-Difluoro-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B2904433.png)

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2904435.png)

![3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904438.png)

![1-(3,4-Dimethoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2904439.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide](/img/structure/B2904440.png)